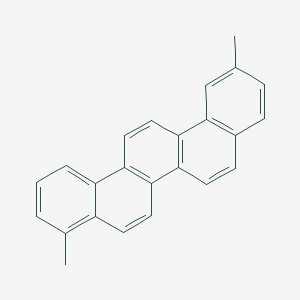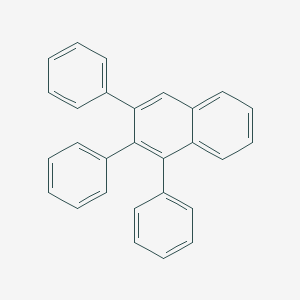![molecular formula C20H10ClNNa2O8S3 B154286 Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate CAS No. 10169-52-5](/img/structure/B154286.png)
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate, also known as Indoxyl sulphate, is a chemical compound that has been studied extensively in scientific research. It is a metabolite of tryptophan, which is produced by intestinal bacteria, and has been shown to have both biochemical and physiological effects on the body.
Wirkmechanismus
The mechanism of action of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate is not fully understood, but it is believed to be due to its ability to activate the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has also been shown to activate the NF-κB pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has been shown to have a number of biochemical and physiological effects on the body. It has been shown to induce oxidative stress, inflammation, and fibrosis in various organs, including the kidneys, liver, and heart. It has also been shown to have a role in the regulation of blood pressure and the development of insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has a number of advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. One limitation is that it can be difficult to obtain large quantities of pure Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate for experiments. Another limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro.
Zukünftige Richtungen
There are a number of future directions for research on Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate. One area of interest is the role of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate in the development of chronic kidney disease and cardiovascular disease. Another area of interest is the potential use of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate as a biomarker for these diseases. Additionally, there is interest in developing drugs that can target the AhR pathway and modulate the effects of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate. Finally, there is interest in studying the effects of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate on other organs and systems in the body.
Synthesemethoden
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate is synthesized by the oxidation of indoxyl, which is produced from the metabolism of tryptophan by intestinal bacteria. The oxidation is usually carried out using potassium permanganate or hydrogen peroxide. The resulting product is then treated with sodium hydroxide to form the disodium salt of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate.
Wissenschaftliche Forschungsanwendungen
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has been extensively studied in scientific research, particularly in the field of nephrology. It has been shown to have a role in the pathogenesis of chronic kidney disease and cardiovascular disease. It has also been studied in cancer research, where it has been shown to have a role in the proliferation and apoptosis of cancer cells.
Eigenschaften
CAS-Nummer |
10169-52-5 |
|---|---|
Produktname |
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate |
Molekularformel |
C20H10ClNNa2O8S3 |
Molekulargewicht |
569.9 g/mol |
IUPAC-Name |
disodium;[2-(9-chloro-3-sulfonatooxybenzo[g][1]benzothiol-2-yl)-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C20H12ClNO8S3.2Na/c21-13-6-3-4-10-8-9-12-18(30-33(26,27)28)20(31-19(12)15(10)13)16-17(29-32(23,24)25)11-5-1-2-7-14(11)22-16;;/h1-9,22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI-Schlüssel |
VQNHJDZRCIAIHS-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=C(S3)C5=C(C=CC=C5Cl)C=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=C(S3)C5=C(C=CC=C5Cl)C=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Andere CAS-Nummern |
10169-52-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

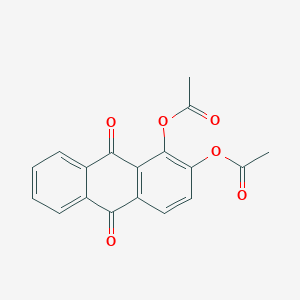
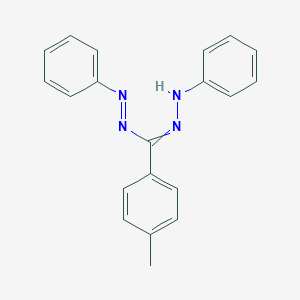
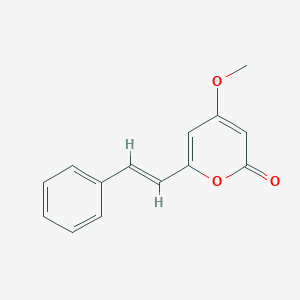


![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
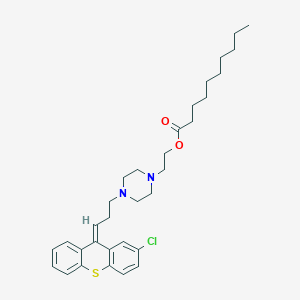
![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)
